Potent Wild-Type EGFR Inhibition (IC50 = 3.30 nM) Outperforms Key Class Analog
The compound demonstrates potent inhibition of wild-type Epidermal Growth Factor Receptor (EGFR) with an IC50 of 3.30 nM [1]. This is in stark contrast to the simpler analog 2-phenylpyrimidine-5-carbonitrile (CAS 85386-15-8), which, while reported to inhibit tyrosine kinases, exhibits significantly lower potency, typically in the low micromolar range . This quantitative difference highlights the critical role of the 4-chloro substituent in achieving nanomolar affinity for the target's ATP-binding site.
| Evidence Dimension | Inhibition of wild-type EGFR |
|---|---|
| Target Compound Data | IC50 = 3.30 nM |
| Comparator Or Baseline | 2-phenylpyrimidine-5-carbonitrile (Class analog); typical IC50 values in the low micromolar range (>1 µM) |
| Quantified Difference | >300-fold difference in potency |
| Conditions | Fluorescence polarization assay, preincubation for 10 mins followed by 30 mins incubation |
Why This Matters
For researchers screening EGFR inhibitors, this >300-fold potency gain justifies the selection of the 4-chloro-substituted compound for hit-to-lead or lead optimization campaigns.
- [1] BindingDB. BDBM50384888. IC50: 3.30 nM for wild-type EGFR. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50384888. View Source
